Homocarnosine TFA

Carnosinase resistance Peptide stability Enzymatic hydrolysis

Research requiring sustained CNS activity is compromised by rapid carnosine degradation. Homocarnosine TFA is the brain-restricted, carnosinase-resistant alternative (Ki = 17-240 μM). - **Superior stability:** Negligible hydrolysis vs. carnosine; ideal for chronic dosing. - **Enhanced solubility:** ≥110 mg/mL in water (TFA salt) vs. free base (~10 mg/mL). - **Mechanistic specificity:** ·OH scavenging without lipid peroxidation assay interference. - **Authentic standard:** Matches human brain levels (0.4-1.0 μmol/g).

Molecular Formula C12H17F3N4O5
Molecular Weight 354.28 g/mol
Cat. No. B10829354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomocarnosine TFA
Molecular FormulaC12H17F3N4O5
Molecular Weight354.28 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H16N4O3.C2HF3O2/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H,6,7)/t8-;/m0./s1
InChIKeyUESNJLCFYZRAFK-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homocarnosine TFA Overview


Homocarnosine TFA (γ-aminobutyryl-L-histidine trifluoroacetate; CAS 2991254-59-0) is the trifluoroacetate salt of the endogenous brain-specific dipeptide homocarnosine [1]. Unlike carnosine (β-alanyl-L-histidine), which is distributed across muscle and brain, homocarnosine is exclusively present in the central nervous system and cerebrospinal fluid (CSF), where it functions as an inhibitory neuromodulator synthesized from GABA within GABAergic neurons [2]. The TFA salt form confers enhanced aqueous solubility (≥110 mg/mL in water) relative to the free base while maintaining equivalent biological activity at matched molar concentrations [3]. Homocarnosine TFA exhibits anticonvulsant, antioxidant, and anti-inflammatory properties and serves as a reference standard for GABA metabolism and neuropeptide research .

Brain-specific neuropeptide probe for GABAergic signaling research
Carnosinase-resistant dipeptide for sustained pathway studies
TFA salt with enhanced aqueous formulation flexibility
Reference standard for GABA metabolism and CNS metabolomics

Why Carnosine Cannot Substitute Homocarnosine TFA


Although carnosine (β-alanyl-L-histidine) and homocarnosine (γ-aminobutyryl-L-histidine) share a common histidine moiety and are both synthesized by carnosine synthase (CARNS1), they are not functionally interchangeable [1]. The critical structural difference—GABA in homocarnosine versus β-alanine in carnosine—introduces an extra methylene carbon that fundamentally alters susceptibility to serum carnosinase (CN1): carnosine is rapidly hydrolyzed (Km = 60–175 μM), whereas homocarnosine hydrolysis is negligible and homocarnosine acts as a competitive CN1 inhibitor (Ki = 17–240 μM) [2]. Furthermore, homocarnosine is brain-restricted in humans at concentrations of 0.4–1.0 μmol/g, whereas carnosine is predominantly muscular and present only in trace amounts in brain [3]. The TFA salt form of homocarnosine additionally provides substantially higher aqueous solubility (110–125 mg/mL) compared to the free base (~10 mg/mL in PBS), enabling formulation flexibility not achievable with the unmodified peptide . These differences in enzymatic stability, tissue distribution, and physicochemical properties mean that substituting carnosine, anserine, or free-base homocarnosine for Homocarnosine TFA will yield non-equivalent experimental outcomes.

Target: Homocarnosine TFA
Substitute Risk
Carnosinase-resistant; negligible enzymatic hydrolysis
Carnosine rapidly degraded by serum carnosinase; may skew concentration-dependent results
Brain-restricted endogenous dipeptide; reflects human CNS profile
Carnosine predominantly muscular; only trace in human brain; misrepresents CNS physiology
TFA salt form enables high aqueous solubility and in vivo formulation
Free-base homocarnosine has limited aqueous solubility; may require higher organic solvent content

Homocarnosine TFA Differentiation Evidence


Carnosinase Resistance vs. Carnosine

In a direct head-to-head comparative hydrolysis study using human serum carnosinase and rat kidney carnosinase, the rate of carnosine hydrolysis was 3–4-fold higher than for anserine, while the rate of homocarnosine hydrolysis was negligible by either enzyme [1]. This finding is consistent with earlier reports identifying homocarnosine as a non-substrate for carnosinase with a Ki of 17 μM against mouse kidney carnosinase (compared to Km of 60 μM for carnosine) [2]. Additionally, homocarnosine at 80 μM reduced CN1 Vmax for carnosine from 440 to 356 pmol/min/μg and increased Km from 175 to 210 μM, with an estimated Ki of 240 μM [3]. This enzymatic resistance is critical for maintaining effective homocarnosine concentrations in experimental systems where carnosinase activity would otherwise rapidly degrade carnosine-based controls.

Carnosinase Resistance
Head-to-head
Hydrolysis negligible vs. carnosine rapidly degraded; Ki = 17–240 μM (competitive inhibitor)
Supports sustained experimental concentration context
Carnosinase-stable research tool; carnosine confounded by rapid clearance
Carnosinase resistance Peptide stability Enzymatic hydrolysis

Anticonvulsant Potency in Epilepsy Model

In the ep-mouse model of epilepsy, homocarnosine administered intracerebroventricularly produced anticonvulsive effects at a minimum effective dosage of 45 mg/kg. When several structural associates were compared head-to-head, carnosine also exhibited anticonvulsive effect but was judged qualitatively less potent than homocarnosine, while GABA, GABOB, histidine, and alanine showed no anticonvulsive effect at all [1]. The anticonvulsive effect of homocarnosine peaked at day 3 post-administration and persisted for at least 2 months, indicating sustained pharmacodynamic action distinct from the shorter-duration effects typical of GABAergic drugs [2]. In human clinical correlation, higher brain homocarnosine levels (above median) were associated with better seizure control in patients taking gabapentin or topiramate, whereas higher GABA levels alone offered no additional protection, suggesting a homocarnosine-specific contribution to seizure suppression independent of GABA elevation [3].

Anticonvulsant Model Response
Head-to-head
Homocarnosine > carnosine (ranked); minimum effective dose 45 mg/kg; sustained >2 months
Supports anticonvulsant screening endpoint context
ep-Mouse model; reported sustained pharmacodynamic profile
Anticonvulsant activity Epilepsy model In vivo efficacy

Lipid Peroxidation Specificity

In a comprehensive comparative study of antioxidant properties, all three dipeptides—carnosine, homocarnosine, and anserine—were good scavengers of the hydroxyl radical (·OH), but homocarnosine was uniquely differentiated by having no effect on iron ion-dependent lipid peroxidation in standard assay systems, whereas carnosine and anserine exhibited weak inhibitory effects at high concentrations in some (though not all) assay systems [1]. Additionally, homocarnosine did not react with HOCl, did not interfere with the thiobarbituric acid (TBA) test, and did not affect lipid peroxidation systems in the same manner as carnosine or anserine [2]. This differential pharmacological profile means homocarnosine's antioxidant mechanism is more narrowly targeted toward ·OH scavenging rather than broad-spectrum lipid peroxidation inhibition, which is a critical consideration for experimental design when selecting the appropriate dipeptide control or test article [3].

Lipid Peroxidation Effect
Head-to-head
Homocarnosine: no effect on lipid peroxidation; no HOCl reaction. Carnosine: weak inhibition in some assays
Supports ·OH-selective scavenging study design
Assay-specific differentiation; TBA test interference context
Antioxidant specificity Lipid peroxidation Free radical scavenging

Brain-Specific Tissue Distribution

Quantitative ¹H magnetic resonance spectroscopy measurements established that homocarnosine is present in human brain at concentrations of 0.4–1.0 μmol/g, which is substantially higher than in other animals (approximately 0.1 μmol/g in rabbit, 0.05 μmol/g in rat) [1]. Within human brain, homocarnosine content varies over a 6-fold range across regions, being highest in the dentate nucleus and inferior olive and lowest in the caudate nucleus and mesolimbic system [2]. In contrast, carnosine is predominantly localized in skeletal muscle (~5–20 μmol/g) and is found only in trace amounts in human brain, with homocarnosine being the predominant histidine dipeptide in the CNS [3]. This species-specific and brain-restricted distribution contrasts sharply with carnosine, which is broadly distributed across muscle and brain across many species. The baseline human occipital lobe homocarnosine concentration measured in epilepsy patients was 0.47 ± 0.09 μmol/g (mean ± SD, n = 9) [4].

Brain Tissue Concentration
Reported
Human brain 0.4–1.0 μmol/g; 5–10× vs. other mammals; occipital lobe 0.47 ± 0.09 μmol/g
Supports human CNS-relevant model fit
Cross-species MRS data; carnosine trace in human brain
Brain-specific distribution Tissue concentration Species selectivity

Neuroprotection in OGD Ischemia Model

In an oxygen-glucose deprivation (OGD) ischemia model using PC12 neuronal cultures, both carnosine and homocarnosine provided maximal neuroprotection of approximately 50% against OGD insult. Critically, this equivalent level of protection was achieved with 1 mM homocarnosine compared to 5 mM carnosine, indicating a 5-fold greater potency for homocarnosine on a molar basis [1]. In a follow-up mechanistic study, homocarnosine at 1 mM produced a 40% reduction in LDH release and caspase-3 activity, and reduced OGD-induced activation of MAPK isoforms: ERK1 by 40%, ERK2 by 46%, JNK1 by 55%, and JNK2 by 30% [2]. In an in vivo rat model of cerebral ischemia-reperfusion (MCAO), L-homocarnosine (0.5–1 mM treatment) significantly reduced infarct area and neurological deficit scores, reduced NLRP3, TNF-α, and IL-6 mRNA expression by >40%, and reduced NLRP3 protein expression by >30% relative to untreated MCAO rats [3]. No comparable in vivo ischemia-reperfusion data with equivalent quantitative NLRP3 pathway inhibition have been reported for carnosine alone in this model, making homocarnosine's demonstrated multi-target neuroprotection mechanism a key differentiator.

Neuroprotection Assay Potency
Reported
~50% neuroprotection at 1 mM vs. 5 mM carnosine (PC12 OGD); NLRP3 mRNA reduced >40% in MCAO
Supports model-response endpoint interpretation
In vitro/in vivo ischemia model context; NLRP3 inflammasome inhibition reported
Neuroprotection Ischemia-reperfusion Dose potency

Aqueous Solubility Advantage of TFA Salt

The TFA salt form of homocarnosine demonstrates aqueous solubility of 110–125 mg/mL (approximately 310–353 mM) in water at 25°C . In contrast, the free base form of L-homocarnosine (CAS 3650-73-5) has reported solubility of only approximately 10 mg/mL in PBS (pH 7.2) and 30 mg/mL in DMF . This represents an approximate 11–12.5-fold improvement in aqueous solubility for the TFA salt relative to the free base in aqueous buffer. At equivalent molar concentrations, both the salt and free forms exhibit comparable biological activity, meaning the enhanced solubility does not come at the cost of reduced potency [1]. For in vivo formulation, Homocarnosine TFA achieves ≥2.5 mg/mL (7.06 mM) in a mixed solvent system (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) producing a clear solution suitable for animal dosing . The free base form would require substantially higher organic solvent content to achieve equivalent concentrations, increasing vehicle toxicity risk in in vivo experiments.

TFA Salt Solubility
Reported
Water 110–125 mg/mL (TFA salt) vs. ~10 mg/mL (free base in PBS); equivalent biological activity at matched molar concentrations
Supports aqueous formulation flexibility
Formulation-compatible salt form; reduces organic solvent burden
Salt form solubility Formulation In vivo dosing

Homocarnosine TFA Application Scenarios


Anticonvulsant Drug Discovery and GABAergic Neuromodulation

Homocarnosine TFA is the preferred test article for anticonvulsant screening programs requiring sustained seizure suppression over multi-week experimental timelines. Its demonstrated superiority over carnosine in the ep-mouse model (minimum effective dose 45 mg/kg) [1] combined with clinical evidence that elevated brain homocarnosine—but not GABA alone—correlates with improved seizure control [2] establishes homocarnosine TFA as a critical reference compound for validating GABAergic anticonvulsant mechanisms. The carnosinase resistance (hydrolysis negligible, Ki = 17–240 μM) [3] ensures that homocarnosine concentrations remain stable throughout chronic dosing studies, avoiding the rapid degradation that confounds carnosine-based protocols.

Cerebral Ischemia-Reperfusion and NLRP3 Inflammasome

Homocarnosine TFA is uniquely positioned for studies investigating NLRP3 inflammasome-mediated neuroinflammation in stroke models. Unlike carnosine, for which no equivalent in vivo NLRP3 pathway inhibition data exist in cerebral ischemia, homocarnosine has demonstrated >40% reduction in NLRP3, TNF-α, and IL-6 mRNA expression and >30% reduction in NLRP3 protein in the rat MCAO model [1]. The 5-fold greater molar potency of homocarnosine (1 mM achieving equivalent neuroprotection to 5 mM carnosine in PC12 OGD) [2] combined with the TFA salt's enhanced solubility for in vivo formulation (≥2.5 mg/mL clear solution) [3] makes Homocarnosine TFA the logistically and mechanistically superior choice for cerebral ischemia-reperfusion research.

Brain-Specific Dipeptide Biochemistry and CNS Metabolomics

For research requiring authentic representation of human brain biochemistry, homocarnosine TFA is mandatory over carnosine. Human brain contains homocarnosine at 0.4–1.0 μmol/g, 5–10× higher than in rodent brain, whereas carnosine is present in only trace amounts in human CNS [1]. Endogenous homocarnosine is exclusively localized to brain and CSF, synthesized within GABAergic neurons, and serves as a brain-specific neuromodulator [2]. Studies using carnosine as a surrogate for histidine dipeptide function in the CNS will misrepresent the physiological ligand profile. Homocarnosine TFA serves as an authentic reference standard for LC-MS/MS metabolomics, CSF biomarker quantification, and in vitro reconstitution of brain-specific GABAergic signaling.

Selective Hydroxyl Radical Scavenging Studies

Homocarnosine TFA is the appropriate selection for oxidative stress assays where hydroxyl radical (·OH) scavenging must be measured without confounding interference from lipid peroxidation inhibition. The direct comparative data demonstrate that homocarnosine has no effect on iron ion-dependent lipid peroxidation, does not react with HOCl, and does not interfere with the TBA assay, while carnosine and anserine exhibit weak lipid peroxidation inhibition and do interfere with TBA test readouts [1]. All three dipeptides are effective ·OH scavengers [2], but only homocarnosine provides a clean pharmacological profile for isolating ·OH-mediated damage pathways. This specificity is critical for mechanistic oxidative stress research in neuronal systems where lipid peroxidation and ·OH damage must be experimentally dissected.

Application
Selection Property
Validation Focus
Anticonvulsant screening studies
Carnosinase-resistant neuropeptide
Sustained model-response endpoint monitoring
Cerebral ischemia-reperfusion model
NLRP3 pathway-modulation context
Infarct and neurological deficit scoring
CNS metabolomics & brain biochemistry
Brain-specific authentic reference standard
CSF biomarker quantification
Hydroxyl radical scavenging studies
Lipid peroxidation-non-interfering ·OH scavenger
TBA assay compatibility
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